

# Physicochemical properties of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                      |
|----------------|------------------------------------------------------|
|                | 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile |
| Compound Name: |                                                      |
| Cat. No.:      | B021359                                              |

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile**

## Abstract

**4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile** is a vital intermediate in the synthesis of various pharmacologically active compounds, most notably Ticagrelor, a P2Y12 platelet inhibitor. This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its role in synthetic pathways. This guide is intended for researchers, scientists, and professionals in drug development to facilitate its effective use and handling.

## Physicochemical Properties

The fundamental physicochemical characteristics of **4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile** are summarized below. These properties are critical for its handling, reaction optimization, and analytical characterization.

## General and Physical Properties

| Property          | Value                                                       | Reference |
|-------------------|-------------------------------------------------------------|-----------|
| Molecular Formula | $C_6H_3Cl_2N_3S$                                            |           |
| Molecular Weight  | 220.08 g/mol                                                |           |
| Appearance        | White to off-white or light yellow crystalline solid/powder |           |
| Melting Point     | 105 - 108 °C                                                |           |
| Boiling Point     | 336.7±45.0 °C (Predicted)                                   |           |
| Density           | 1.63±0.1 g/cm³ (Predicted)                                  |           |

## Solubility and Partition Coefficient

| Property   | Value                      | Reference |
|------------|----------------------------|-----------|
| Solubility | Soluble in Dichloromethane |           |
| pKa        | -4.53 (Predicted)          |           |

## Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile**.

| Analysis Type | Data Interpretation                           |
|---------------|-----------------------------------------------|
| $^1H$ NMR     | $\delta$ ~2.6 ppm (s, 3H, S-CH <sub>3</sub> ) |
| Mass Spectrum | m/z: 218.96 (M <sup>+</sup> )                 |

## Experimental Protocols

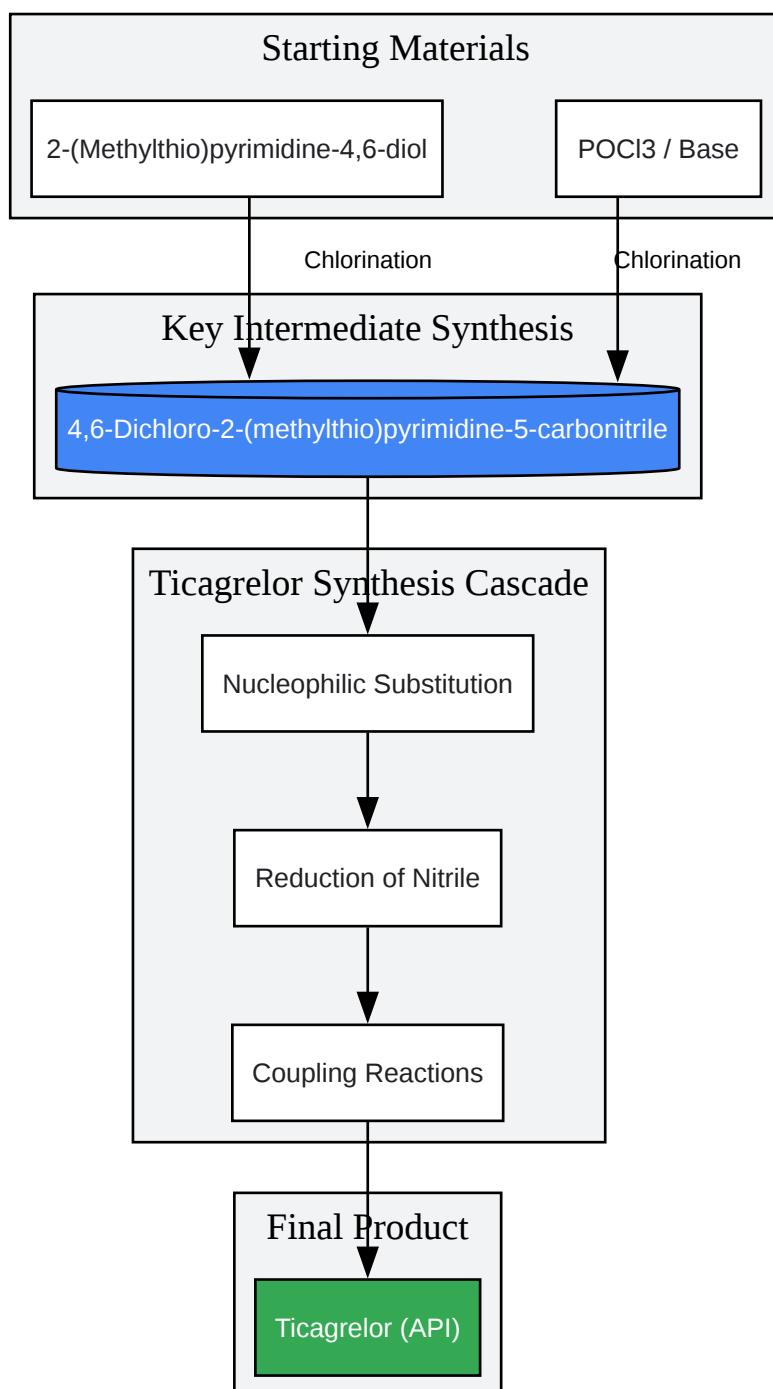
### Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

A common synthetic route involves the reaction of 2-(methylthio)pyrimidine-4,6-diol with a chlorinating agent like phosphorus oxychloride (POCl<sub>3</sub>) in the presence of a base such as N,N-

dimethylaniline.

Methodology:

- To a solution of 2-(methylthio)pyrimidine-4,6-diol in a suitable solvent, N,N-dimethylaniline is added.
- The mixture is cooled, and phosphorus oxychloride is added dropwise while maintaining the temperature.
- After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or HPLC).
- The mixture is then cooled and carefully poured into ice water.
- The resulting precipitate is filtered, washed with water, and dried to yield the crude product.
- Purification is typically achieved through recrystallization from a suitable solvent like ethanol or isopropanol.


## Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Acquisition: Record  $^1\text{H}$  NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- Analysis: The presence of a singlet at approximately 2.6 ppm corresponding to the three protons of the methylthio group confirms the structure.

## Role in Synthetic Pathways

**4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile** is a key building block in multi-step organic synthesis. Its primary application is in the production of Ticagrelor, where it undergoes a series of substitutions and transformations. The workflow illustrates its central position in connecting raw materials to the final active pharmaceutical ingredient.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow from starting materials to Ticagrelor.

## Safety and Handling

**4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile** should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. For detailed safety information, consult the material safety data sheet (MSDS).

- Hazard Statements (H): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements (P): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- To cite this document: BenchChem. [Physicochemical properties of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021359#physicochemical-properties-of-4-6-dichloro-2-methylthio-pyrimidine-5-carbonitrile>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

